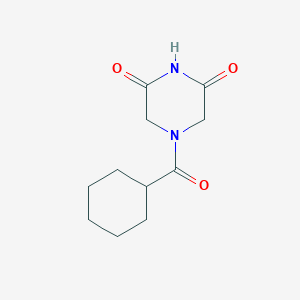
4-(Cyclohexanecarbonyl)piperazine-2,6-dione
Vue d'ensemble
Description
4-(Cyclohexanecarbonyl)piperazine-2,6-dione is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. It is a derivative of piperazine, a common structural element in various pharmacologically active compounds . The compound features a piperazine ring substituted with a cyclohexanecarbonyl group at the 4-position and carbonyl groups at the 2 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexanecarbonyl)piperazine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for pharmaceutical or industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexanecarbonyl)piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: The piperazine ring allows for substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-(Cyclohexanecarbonyl)piperazine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for designing new drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexanecarbonyl)piperazine-2,6-dione involves its interaction with molecular targets in biological systems. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with receptors and enzymes . This interaction can modulate various pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine
- (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione
Uniqueness
4-(Cyclohexanecarbonyl)piperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexanecarbonyl group enhances its lipophilicity and potential for interaction with hydrophobic regions of biological targets.
Propriétés
IUPAC Name |
4-(cyclohexanecarbonyl)piperazine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-9-6-13(7-10(15)12-9)11(16)8-4-2-1-3-5-8/h8H,1-7H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBDRGKQDCJLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(=O)NC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516968 | |
| Record name | 4-(Cyclohexanecarbonyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87693-73-0 | |
| Record name | 4-(Cyclohexanecarbonyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


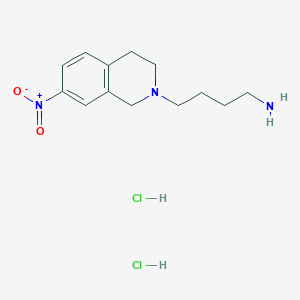

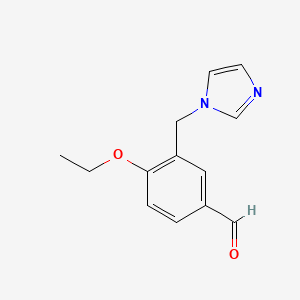
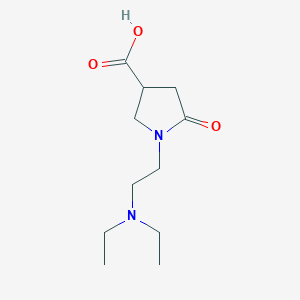
![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)

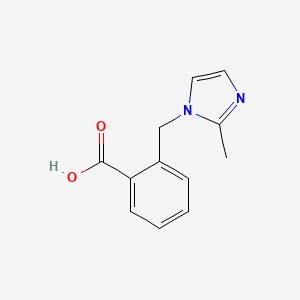
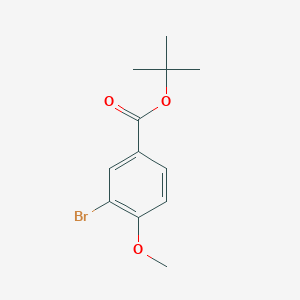
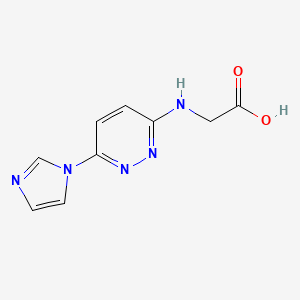
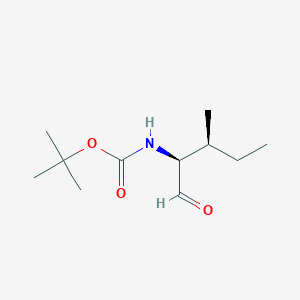
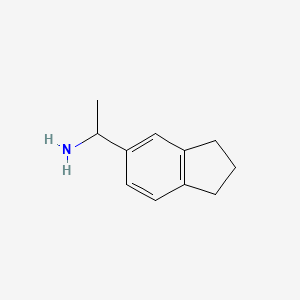
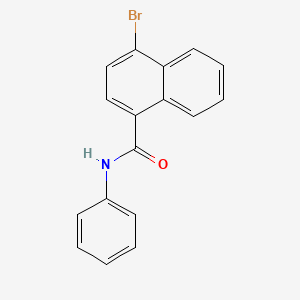
![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)
